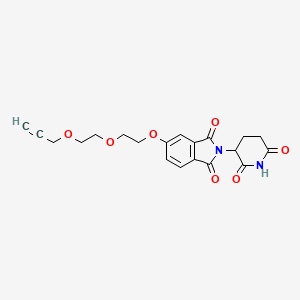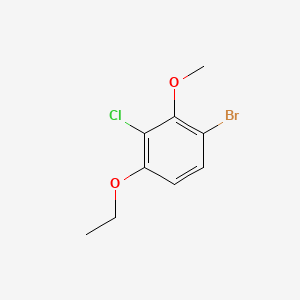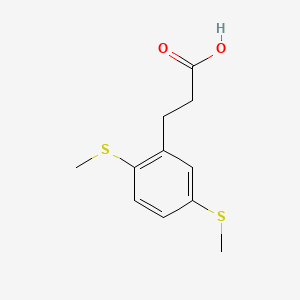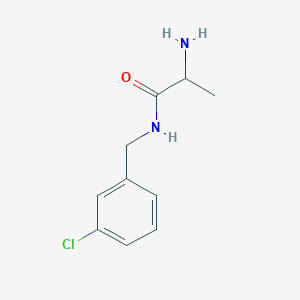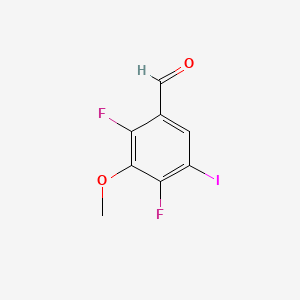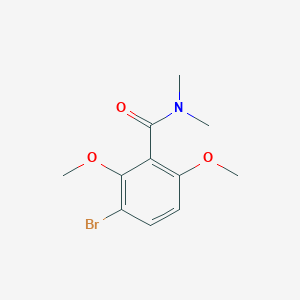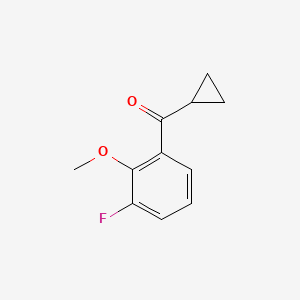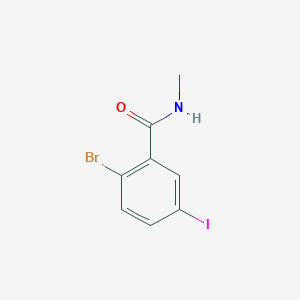
(2S)-2-amino-1-(oxan-3-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-1-(®-tetrahydro-2H-pyran-3-yl)propan-2-ol is a chiral compound with significant importance in various scientific fields. This compound features a unique structure that includes an amino group, a hydroxyl group, and a tetrahydropyran ring, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(®-tetrahydro-2H-pyran-3-yl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-tetrahydro-2H-pyran-3-ol and (S)-2-amino-1-propanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure the desired stereochemistry is achieved.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure enantiomer.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-1-(®-tetrahydro-2H-pyran-3-yl)propan-2-ol may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and efficiency.
Automation: Employing automated systems for precise control of reaction parameters.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-1-(®-tetrahydro-2H-pyran-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium dichromate (K2Cr2O7) and sulfuric acid (H2SO4) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reactions: Various halides and nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Secondary alcohols and primary amines.
Substitution: A wide range of substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(S)-2-Amino-1-(®-tetrahydro-2H-pyran-3-yl)propan-2-ol has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism by which (S)-2-Amino-1-(®-tetrahydro-2H-pyran-3-yl)propan-2-ol exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to neurotransmission, metabolism, and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Metoprolol: A beta-blocker with a similar structure but different pharmacological properties.
Propan-2-ol: A simpler alcohol with different chemical reactivity and applications.
Uniqueness
(S)-2-Amino-1-(®-tetrahydro-2H-pyran-3-yl)propan-2-ol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups, which provide versatility in chemical reactions and applications.
Propriétés
Formule moléculaire |
C8H17NO2 |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
(2S)-2-amino-1-(oxan-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H17NO2/c1-8(9,10)5-7-3-2-4-11-6-7/h7,10H,2-6,9H2,1H3/t7?,8-/m0/s1 |
Clé InChI |
YLZTVIRNPIAHJB-MQWKRIRWSA-N |
SMILES isomérique |
C[C@](CC1CCCOC1)(N)O |
SMILES canonique |
CC(CC1CCCOC1)(N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14777660.png)
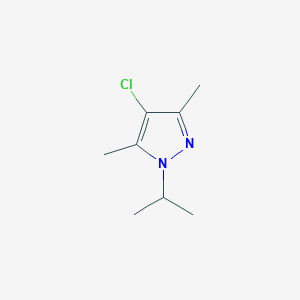
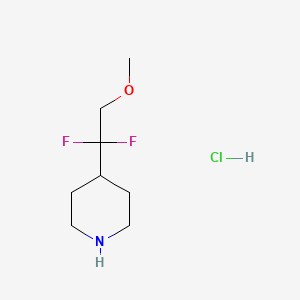
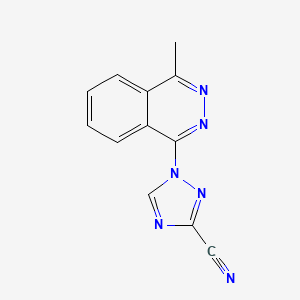
![4-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-2-oxo-ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoic acid](/img/structure/B14777688.png)
